Tridecanoic-D25 acid

Description

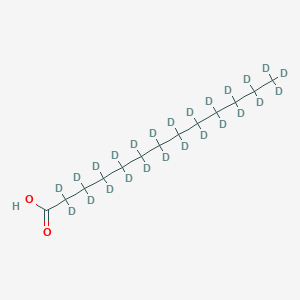

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosadeuteriotridecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHOJFHSIKHZHA-VVZIYBSUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of Tridecanoic-D25 acid

Isotopic Probes in Lipidomics and Metabolic Tracing

Executive Summary

Tridecanoic-D25 acid (Perdeuterotridecanoic acid) is the isotopically labeled analog of tridecanoic acid (C13:0), a medium-chain saturated fatty acid.[1] With the chemical formula C₁₃HD₂₅O₂ and a molecular weight of approximately 239.5 g/mol , it serves as a critical internal standard (IS) in quantitative lipidomics and metabolomics.

Its primary utility lies in its mass spectral distinctiveness (+25 Da mass shift) and its biological rarity (odd-chain fatty acids are less abundant in mammalian systems than even-chain counterparts). These features allow for precise normalization of ionization suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows. Furthermore, recent research into the anti-biofilm properties of medium-chain fatty acids has elevated the importance of Tridecanoic-D25 as a tracer for uptake and metabolic flux studies in bacterial persistence models.

Physicochemical Profile

The following data aggregates experimentally validated properties and calculated isotopic parameters.

| Property | Specification | Technical Notes |

| Chemical Name | This compound | Also: n-Tridecanoic acid-d25 |

| CAS Number | 202529-03-1 | Distinct from unlabeled CAS 638-53-9 |

| Molecular Formula | Alkyl chain is fully deuterated ( | |

| Molecular Weight | 239.5 g/mol | +25.15 Da shift vs. unlabeled (214.34 g/mol ) |

| Appearance | White Crystalline Solid | Hygroscopic; store desicated |

| Melting Point | 40–43 °C | Slight depression possible vs. unlabeled (41–44 °C) due to isotopic effect |

| Solubility (Organic) | DMSO (42 mg/mL), Ethanol, DMF | Purge solvents with inert gas to prevent oxidation |

| Solubility (Aqueous) | Sparingly soluble | Requires co-solvent (e.g., 1:1 DMF:PBS) for biological buffers |

| Isotopic Purity | Critical for minimizing interference from M-1/M-2 isotopologues | |

| pKa | ~4.8 | Typical of medium-chain fatty acids |

Isotopic Chemistry & Stability

The Deuterium Effect

The substitution of 25 hydrogen atoms with deuterium introduces significant physicochemical changes utilized in analysis:

-

Mass Spectral Shift: The +25 Da shift moves the analyte signal into a "quiet" region of the mass spectrum, avoiding overlap with naturally occurring C13 fatty acids or common background lipids.

-

Chromatographic Resolution: Deuterated lipids often exhibit slightly shorter retention times in Reverse-Phase LC (RPLC) compared to their protium counterparts due to the slightly lower lipophilicity of C-D bonds (Inverse Isotope Effect). This separation must be accounted for in integration windows.

-

Metabolic Stability: The C-D bond is stronger than the C-H bond (

~341 kJ/mol vs ~338 kJ/mol). This Kinetic Isotope Effect (KIE) slows enzymatic oxidation (e.g., beta-oxidation), making Tridecanoic-D25 a robust tracer that resists rapid degradation during sample processing.

Applications in Drug Development & Research

A. Quantitative Lipidomics (Internal Standard)

Tridecanoic acid is an odd-chain fatty acid, meaning it is present at negligible levels in most mammalian tissues (which predominantly synthesize even-chain lipids). This "exogenous" nature makes the D25 variant an ideal internal standard.

-

Workflow: Spiked into tissue/plasma homogenates prior to extraction.

-

Function: Corrects for extraction efficiency losses, solvent evaporation variability, and ESI matrix effects (ionization suppression/enhancement).

B. Bacterial Persistence & Biofilm Research

Unlabeled tridecanoic acid has been identified as a potent inhibitor of Escherichia coli persistence and biofilm formation.[1] The D25 variant is used to:

-

Quantify Uptake: Measure intracellular accumulation of the fatty acid in bacteria using MS, distinguishing it from endogenous lipids.

-

Metabolic Flux: Trace the incorporation of the C13 backbone into bacterial membranes without interference from de novo synthesis.

Experimental Protocols

Protocol A: Preparation of Master Stock Solution

Objective: Create a stable 50 mM stock for long-term storage.

-

Weighing: Accurately weigh 12.0 mg of this compound into a glass vial.

-

Solvent Choice: Add 1.0 mL of anhydrous DMSO or Ethanol .

-

Note: DMSO is preferred for cell culture spikes; Ethanol/Chloroform is preferred for lipidomics standards.

-

-

Dissolution: Vortex for 1 minute. If particulate remains, sonicate at 40°C for 5 minutes.

-

Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C (stable for 1 year) or -80°C (stable for >2 years).

Protocol B: Lipidomics Extraction Spike (Bligh & Dyer Adaptation)

Objective: Use Tridecanoic-D25 as a normalizer for plasma lipid profiling.

-

Sample Prep: Thaw 100 µL of plasma on ice.

-

IS Spiking: Add 10 µL of Tridecanoic-D25 working solution (10 µM in methanol) to the plasma before adding extraction solvents.

-

Rationale: Spiking before extraction corrects for recovery losses.

-

-

Extraction: Add 375 µL Chloroform:Methanol (1:2 v/v). Vortex vigorously for 10 min.

-

Phase Separation: Add 125 µL Chloroform and 125 µL Water. Centrifuge at 3000 x g for 10 min.

-

Collection: Recover the lower organic phase (lipids + Tridecanoic-D25). Dry under nitrogen and reconstitute in Mobile Phase (e.g., 50:50 Acetonitrile:Isopropanol).

Visualization of Workflows

Figure 1: LC-MS/MS Quantitation Logic

This diagram illustrates the parallel processing of the analyte (Endogenous Fatty Acids) and the Internal Standard (Tridecanoic-D25), highlighting where normalization occurs.

Caption: Workflow demonstrating the integration of Tridecanoic-D25 to normalize extraction efficiency and ionization suppression in lipidomics.

Figure 2: Chemical Structure & Mass Shift

Visualizing the deuteration pattern and its impact on mass spectrometry.

Caption: The deuteration of the alkyl chain results in a +25 Da mass shift, crucial for spectral isolation.

References

-

Cayman Chemical. Tridecanoic Acid Product Information & Solubility Data. Retrieved from

-

MedChemExpress (MCE). Tridecanoic acid-d25: Deuterium labeled internal standard. Retrieved from

-

National Institutes of Health (NIH). Reference materials for MS-based untargeted metabolomics and lipidomics. Retrieved from

-

Selleck Chemicals. Tridecanoic Acid Properties and Protocols. Retrieved from

-

ChemWhat. this compound CAS# 202529-03-1 Database. Retrieved from

Sources

Advanced Protocols for the Synthesis and Purification of Tridecanoic-D25 Acid

Executive Summary & Strategic Utility

Tridecanoic-D25 acid (

This guide details the Heterogeneous Hydrothermal H/D Exchange protocol. Unlike total synthesis (which requires expensive deuterated alkyl halide precursors), this method utilizes

Strategic Synthesis Analysis: Pathway Selection

The Hydrothermal Catalytic Advantage

For long-chain fatty acids, two primary synthesis routes exist. We select Method B for this guide due to its superior atom economy and scalability.

| Feature | Method A: Total Synthesis | Method B: Hydrothermal H/D Exchange (Selected) |

| Mechanism | Grignard coupling of deuterated synthons | Pt-catalyzed C-H activation in subcritical |

| Precursors | Expensive deuterated alkyl halides | Inexpensive natural Tridecanoic Acid |

| Atom Economy | Low (multiple steps, side products) | High (Direct exchange) |

| Scalability | Linear (mg to g scale is difficult) | Exponential (scalable to kg in Parr reactors) |

| Isotopic Purity | Fixed by precursor quality | Tunable via number of exchange cycles |

Detailed Experimental Protocol

Safety Warning: This protocol involves high-temperature (240°C) and high-pressure (30-50 bar) conditions. Use a rated Hastelloy or Stainless Steel Parr reactor.

Phase 1: Hydrothermal H/D Exchange

Objective: Replace non-labile C-H bonds with C-D bonds via Pt-catalyzed spillover mechanism.

Reagents:

-

Tridecanoic Acid (C13:0, >99% purity)

-

Deuterium Oxide (

, 99.9% D) -

Platinum on Carbon (Pt/C, 10% loading, wetted)

-

Sodium Deuteroxide (NaOD, 40% in

) – Promoter

Workflow Diagram:

Caption: Iterative hydrothermal exchange workflow. The cycle is repeated (typically 2-3 times) until isotopic enrichment exceeds 98%.[1]

Step-by-Step Procedure:

-

Loading: In a 100 mL Parr reactor liner, suspend Tridecanoic Acid (1.0 g, 4.66 mmol) in

(15 mL). -

Catalyst Addition: Add 10% Pt/C (100 mg, 10 wt% of substrate).

-

Basification: Add NaOD (40% wt in

, 0.5 mL).-

Scientific Rationale: The base converts the acid to sodium tridecanoate. The carboxylate anion is more soluble in

at high temps, improving catalyst contact.

-

-

Reaction: Seal the reactor. Purge with

(3x) to remove -

Workup (Cycle 1):

-

Cool to ~80°C (do not cool completely, or the fatty acid salt may precipitate and clog the catalyst).

-

Filter hot through a Celite pad to recover the Pt/C (catalyst can be washed with hot

). -

Acidify the filtrate with dilute HCl (until pH < 2) to precipitate the free fatty acid.

-

Extract with Ethyl Acetate (3 x 20 mL). Dry over

and evaporate.

-

-

Cycling: Analyze a small aliquot by GC-MS. Typically, Cycle 1 yields ~85-90% D incorporation. Repeat steps 1-5 using the recovered crude material and fresh

to reach >98% D (D25).

Purification & Isolation

The crude product will contain traces of catalyst, partially deuterated isotopologues, and potential breakdown products (cracking) if the temperature exceeded 250°C.

Recrystallization Protocol

Solvent System: n-Hexane (primary) or Acetone (secondary).

-

Dissolution: Dissolve the crude Tridecanoic-D25 in minimal boiling n-Hexane (~10 mL per gram).

-

Hot Filtration: If any black specs (Pt/C) remain, filter through a 0.2 µm PTFE syringe filter while hot.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer for 12 hours.

-

Collection: Collect the white, waxy crystals via vacuum filtration. Wash with cold (-20°C) hexane.

-

Drying: Vacuum dry at room temperature for 4 hours.

Purification Logic Diagram:

Caption: Purification workflow emphasizing the removal of lower isotopologues and physical impurities via recrystallization.

Validation & Quality Control (QC)[3]

To validate the "D25" designation, you must prove the absence of protons on the carbon chain.

A. GC-MS Analysis (Isotopic Distribution)

-

Method: Derivatize a sample to the Methyl Ester (FAME) using

-Methanol. -

Expectation:

-

Tridecanoic Acid Methyl Ester (Protium): m/z ~228 (

). -

Tridecanoic-D25 Methyl Ester: m/z ~253 (

).

-

-

Calculation: Calculate the weighted average mass. The presence of M-1, M-2 peaks indicates incomplete exchange.

-

Acceptance Criteria: The molecular ion cluster should show the fully deuterated species as the base peak (>95%).

B. 1H-NMR Spectroscopy

-

Solvent:

[3] -

Observation:

-

Protium Standard: Triplet at

0.88 (terminal -

Tridecanoic-D25: The spectrum should be silent (empty) in the alkyl region (0.5 - 2.5 ppm).

-

Residual Peak: Only the carboxylic acid proton (

) may appear (broad singlet >10 ppm), though this often exchanges with the solvent.

-

References

-

Sajiki, H., et al. (2005).[4] Efficient C-H/C-D Exchange Reaction on the Alkyl Chain of Carboxylic Acids Using Heterogeneous Pt/C in D2O.Chemistry Letters .

-

LIPID MAPS®. (2023). Internal Standards for Lipidomic Analysis: Protocols and Standards.LIPID MAPS Consortium .

-

Haag, M., et al. (2019). Synthesis of Novel Deuterated Lipids and Surfactants for Neutron Scattering.[1]European Spallation Source (ESS) Technical Report .

-

Avanti Polar Lipids. (2023). Odd-Chained Lipids as Internal Standards in Lipidomics.[5]MilliporeSigma .[5]

-

Mettler Toledo. (2023). Recrystallization Guide: Solvents and Procedures.Mettler Toledo Technical Library .

Sources

Technical Guide: Deuterated Tridecanoic Acid (d-C13:0) for In Vivo Metabolic Flux Analysis

Executive Summary

This technical guide addresses the application of Deuterated Tridecanoic Acid (d-C13:0) as a specialized metabolic probe in pre-clinical drug development and mitochondrial research. Unlike standard even-chain fatty acids (e.g., Palmitate C16:0) that yield exclusively Acetyl-CoA, Tridecanoic acid is an Odd-Chain Fatty Acid (OCFA) .[1] Its terminal oxidation product is Propionyl-CoA , which enters the Tricarboxylic Acid (TCA) cycle via Succinyl-CoA.[2]

This unique property makes d-C13:0 the gold standard for simultaneously measuring Long-Chain Fatty Acid Oxidation (LCFAO) rates and Anaplerotic Flux —the replenishment of TCA cycle intermediates. This guide details the mechanistic rationale, validated in vivo dosing protocols, and mass spectrometry (MS) workflows required to generate regulatory-grade data.

Part 1: Mechanistic Rationale & Tracer Selection

The Anaplerotic Advantage

In metabolic disease states (Heart Failure, Diabetes, Ischemia), the TCA cycle often stalls due to the depletion of intermediates (catalytic span). Even-chain fats cannot replenish this pool; they only provide Acetyl-CoA (substrate).

Tridecanoic acid acts as a "metabolic rescue" probe. By using a deuterated isotopolog, researchers can distinguish flux derived from the exogenous probe versus endogenous lipids.

-

Even-Chain Fate (C16, C18):

-oxidation -

Odd-Chain Fate (C13):

-oxidation -

Anaplerosis: Propionyl-CoA

Methylmalonyl-CoA

Isotopomer Selection Strategy

The choice of deuteration pattern dictates the experimental readout.

| Tracer Type | Chemical Structure | Primary Application |

| Terminal Label | 13,13,13-d3-Tridecanoic Acid | Anaplerotic Flux: The d3-label remains on the terminal propionyl-CoA fragment, directly labeling Succinyl-CoA. |

| Uniform Label | U-d25-Tridecanoic Acid | Total Pool Size/Lipidomics: Used to quantify total tissue uptake and incorporation into complex lipids (Triacylglycerols, Phospholipids). |

| Alpha Label | 2,2-d2-Tridecanoic Acid | Oxidation Rate: The deuterium is released as D2O (heavy water) during the first round of |

Expert Insight: For most mitochondrial function studies, 13,13,13-d3-Tridecanoic Acid is superior. It allows you to trace the specific entry of the carbon backbone into the TCA cycle without the signal dilution seen with uniform labeling.

Part 2: Experimental Design & Dosing Protocols

Preparation of the Tracer Conjugate

Free fatty acids (FFAs) are toxic if injected directly. They must be conjugated to Fatty Acid Free (FAF) Bovine Serum Albumin (BSA) to mimic physiological transport.

Reagents:

-

d-C13:0 (Sodium Salt or Free Acid).

-

BSA, Fatty Acid Free (fraction V).

-

PBS (Phosphate Buffered Saline), pH 7.4.

Protocol:

-

Solubilization: Dissolve d-C13:0 in a minimal volume of 0.1 M NaOH (if using free acid) and warm to 40°C.

-

BSA Solution: Prepare a 10% (w/v) BSA solution in PBS at 37°C.

-

Complexing: Dropwise add the fatty acid solution to the stirring BSA solution.

-

Target Ratio: Aim for a molar ratio of 2:1 to 4:1 (FA:BSA).

-

Filtration: Sterile filter (0.22 µm) immediately before use.

In Vivo Administration (Mouse Model)

| Parameter | Bolus Tracer Study (Flux) | Chronic Supplementation (Therapeutic) |

| Route | Tail Vein (IV) or Retro-orbital | Oral Gavage or Dietary Admixture |

| Dose | 0.2 – 0.5 mg/kg body weight | 1% - 3% of total caloric intake |

| Timepoint | Harvest tissues at 15, 30, 60 min | Harvest after 2-4 weeks |

| Fasting | 4-6 hours (Post-absorptive state) | Non-fasted (usually) |

Critical Control: Always include a vehicle control group (BSA only) to subtract background noise in the m+3 mass isotopomer channels.

Part 3: Metabolic Pathway Visualization

The following diagram illustrates the differential fate of the d3-terminal label versus the acetyl-CoA fragments.

Caption: Figure 1.[3] Metabolic fate of terminal d3-Tridecanoic acid. Note that only the terminal propionyl-CoA fragment retains the deuterium label, specifically marking the anaplerotic entry into the TCA cycle.

Part 4: Analytical Workflow (GC-MS)

To quantify enrichment, Gas Chromatography-Mass Spectrometry (GC-MS) is preferred over LC-MS for TCA intermediates due to superior chromatographic resolution of small polar organic acids.

Tissue Extraction (The "Modified Bligh & Dyer")

-

Homogenization: Snap-frozen tissue (Heart/Liver, ~20mg) in cold Methanol:Water (1:1).

-

Lysis: Add Chloroform (final ratio MeOH:H2O:CHCl3 = 1:1:1). Vortex vigorously.

-

Phase Separation: Centrifuge at 10,000 x g for 10 min at 4°C.

-

Top Phase (Polar): Contains TCA intermediates (Succinate, Citrate, Malate).

-

Bottom Phase (Non-polar): Contains unoxidized lipids (Acyl-carnitines, TAGs).

-

-

Derivatization (Polar Phase): Dry supernatant. React with MOX (Methoxyamine HCl) followed by MTBSTFA (TBDMS derivatization). This makes TCA acids volatile.

GC-MS Acquisition Parameters

| Parameter | Setting |

| Column | DB-5MS or equivalent (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium, 1.0 mL/min constant flow |

| Inlet Temp | 250°C (Splitless mode) |

| Ionization | Electron Impact (EI) at 70 eV |

| Scan Mode | SIM (Selected Ion Monitoring) |

Target Ions for SIM (TBDMS Derivatives)

| Metabolite | Unlabeled Ion (M0) | Labeled Ion (M+3) | Rationale |

| Succinate | m/z 289 | m/z 292 | d3-Propionyl-CoA enters here. |

| Fumarate | m/z 287 | m/z 290 | Downstream of Succinate. |

| Malate | m/z 419 | m/z 422 | Downstream of Fumarate. |

| Citrate | m/z 459 | m/z 462 | Indicates full cycle turnover. |

Data Interpretation: The presence of M+3 isotopomers in Succinate confirms that the tridecanoic acid was oxidized, generated propionyl-CoA, and successfully entered the TCA cycle as an anaplerotic substrate.

Part 5: Data Interpretation & Calculation

Do not report raw peak areas. You must calculate Mass Isotopomer Distribution (MID) .

Formula for M+3 Enrichment:

Correcting for Natural Abundance: Use a correction matrix (e.g., IsoCor or manually via linear algebra) to subtract the natural presence of C13 isotopes. However, for a d3 tracer, the M+3 signal is usually distinct enough that raw enrichment is often sufficient for qualitative comparison between groups (e.g., Wild Type vs. Knockout).

Self-Validating the Protocol

-

Check 1: If M+3 Succinate is high but M+3 Citrate is zero, there is a block in the TCA cycle (e.g., Ischemia).

-

Check 2: If no M+3 is detected in any TCA intermediate, but M+3 Acyl-carnitines are found in the lipid phase, the defect lies in Beta-Oxidation (e.g., VLCAD deficiency), not the TCA cycle.

References

-

Review of Odd-Chain Fatty Acid Metabolism: Jenkins, B., et al.[2] (2015).[4][5] "A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[1][2][6][7]0) in Health and Disease."[6] Molecules.

-

Anaplerosis in the Heart: Roe, C. R., et al.[4][8][9] (2002).[2][5][8][10] "Treatment of cardiomyopathy and rhabdomyolysis in long-chain fat oxidation disorders using an anaplerotic odd-chain triglyceride." Journal of Clinical Investigation.

-

Mitochondrial Beta-Oxidation Protocols: Houten, S. M., & Wanders, R. J. (2010).[4] "A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation." Journal of Inherited Metabolic Disease.

-

Deuterium Tracing Methodology: Antoniewicz, M. R. (2013). "13C metabolic flux analysis: optimal design of isotopic labeling experiments." Current Opinion in Biotechnology. (Note: Principles of C13 flux apply directly to Deuterium flux logic).

Sources

- 1. news-medical.net [news-medical.net]

- 2. researchgate.net [researchgate.net]

- 3. 6.32 Fatty Acid Oxidation (Beta-oxidation) | Nutrition Flexbook [courses.lumenlearning.com]

- 4. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease [mdpi.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Cardiac anaplerosis in health and disease: food for thought - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

Biological Fate and Metabolic Tracing of Tridecanoic-D25 Acid: A Technical Guide

Topic: Biological Fate of Exogenous Tridecanoic-D25 Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Perdeuterotridecanoic acid; C13:0-D25) represents a specialized stable isotope tracer utilized to interrogate mitochondrial beta-oxidation flux and anaplerotic capacity. Unlike common even-chain fatty acids (e.g., Palmitate C16:0), Tridecanoic acid is an Odd-Chain Fatty Acid (OCFA) .[1] Its biological fate is distinct: complete oxidation yields acetyl-CoA units and a single terminal propionyl-CoA moiety.

This guide details the metabolic trajectory of Tridecanoic-D25, providing a rigorous framework for its use in tracking anaplerotic flux into the Tricarboxylic Acid (TCA) cycle. It includes validated protocols for extraction, mass spectrometric analysis, and data interpretation, specifically designed for researchers evaluating metabolic flexibility in disease models or drug safety screens.

Chemical Identity and Rationale

-

Formula:

(Free acid) or -

Key Feature: All carbon-bound hydrogens are replaced by deuterium (D).

-

Rationale for Use:

-

Anaplerotic Tracer: The terminal C3 unit enters the TCA cycle at Succinyl-CoA, bypassing the Citrate Synthase gate. This allows differentiation between oxidative flux (Acetyl-CoA driven) and anaplerotic replenishment.

-

Background Elimination: The D25 label shifts the mass significantly (

Da), moving the analyte into a noise-free region of the mass spectrum, distinct from endogenous C13:0 (which is present in trace amounts in dairy-rich diets). -

Kinetic Isotope Effect (KIE): While C-D bond cleavage is slower than C-H, the rate-limiting step in fatty acid oxidation (transport via CPT1) generally masks the primary KIE, making D25 tracers biologically representative of native lipid metabolism.

-

Metabolic Fate: The Mechanistic Pathway

Absorption and Transport

Upon oral or intravenous administration, Tridecanoic-D25 associates with albumin (plasma) or is incorporated into chylomicrons. Cellular uptake is facilitated by fatty acid transport proteins (FATP/CD36). Once cytosolic, it is activated to Tridecanoyl-D25-CoA by Long-Chain Acyl-CoA Synthetase (ACSL).

Mitochondrial Entry

Tridecanoyl-D25-CoA is converted to Tridecanoyl-D25-Carnitine by CPT1 (Carnitine Palmitoyltransferase 1) to traverse the outer mitochondrial membrane, then translocated to the matrix by CACT, and reconverted to Acyl-CoA by CPT2 .

Beta-Oxidation and Deuterium Scrambling

Inside the matrix, the C13 backbone undergoes five cycles of beta-oxidation.

-

Cycles 1-5: Each cycle cleaves a 2-carbon unit.

-

Product:Acetyl-CoA (Labeled). [4]

-

Note on Labeling: The alpha and beta carbons of the fatty acid are deuterated. During oxidation, dehydrogenation removes D atoms, and hydration introduces H atoms from cellular water (

). Consequently, the resulting Acetyl-CoA units are partially deuterated (typically

-

-

The Final Step (The OCFA Signature):

-

After 5 cycles, a 3-carbon deuterated remnant remains: Propionyl-D5-CoA .

-

This moiety is not degraded to Acetyl-CoA.

-

The Anaplerotic Shunt

The Propionyl-D5-CoA undergoes a specific carboxylation pathway:

-

Propionyl-CoA Carboxylase (PCC): Converts Propionyl-D5-CoA

D-Methylmalonyl-D5-CoA. -

Methylmalonyl-CoA Epimerase: Converts D- to L-isomer.[5]

-

Methylmalonyl-CoA Mutase (MUT): Converts L-Methylmalonyl-D5-CoA

Succinyl-D5-CoA .

Fate: Succinyl-D5-CoA enters the TCA cycle, directly labeling Succinate, Fumarate, and Malate. This "back-filling" of the cycle is the definition of anaplerosis.

Visualization: Metabolic Pathway of Tridecanoic-D25

Caption: Figure 1. Metabolic partitioning of Tridecanoic-D25. Note the bifurcation into oxidative (Acetyl-CoA) and anaplerotic (Propionyl-CoA) fluxes.

Analytical Protocol: Tracking the Tracer

To rigorously assess the fate of Tridecanoic-D25, researchers must employ Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol ensures quantitative recovery and accurate isotopologue analysis.

Reagents and Standards

-

Internal Standard (IS): Non-deuterated Tridecanoic Acid (C13:0) or Heptadecanoic Acid (C17:[1]0) if endogenous C13 levels are significant.

-

Derivatization Reagent: 14% Boron Trifluoride (

) in Methanol (preferred for speed) or Methanolic HCl. -

Extraction Solvent: Chloroform:Methanol (2:1 v/v).

Step-by-Step Workflow

Step 1: Lipid Extraction (Folch Method)

-

Homogenization: Homogenize 50 mg tissue or 100

L plasma in 1 mL PBS. -

Lysis: Add 4 mL Chloroform:Methanol (2:1). Vortex vigorously for 1 min.

-

Phase Separation: Centrifuge at 1,000 x g for 10 min at 4°C.

-

Collection: Aspirate the lower organic phase (containing lipids) into a glass vial.

-

Drying: Evaporate solvent under a stream of Nitrogen (

) gas at 37°C.

Step 2: Derivatization (FAME Synthesis)

Rationale: Fatty acids are non-volatile. Methylation creates Fatty Acid Methyl Esters (FAMEs) suitable for GC.

-

Resuspend dried lipid in 500

L of 14% -

Incubate at 100°C for 60 minutes (tightly capped).

-

Cool to room temperature.

-

Add 1 mL Hexane and 1 mL

. Vortex. -

Centrifuge.[4] Collect the upper Hexane layer (contains FAMEs).

Step 3: GC-MS Analysis

-

Column: DB-5MS or equivalent (30m x 0.25mm).

-

Carrier Gas: Helium (1 mL/min).

-

Temperature Program: 100°C (1 min)

10°C/min -

MS Mode: SIM (Selected Ion Monitoring) is mandatory for sensitivity.

-

Target Ions:

-

C13:0 FAME (Unlabeled): m/z 228 (Molecular Ion), m/z 74 (McLafferty).

-

C13:0-D25 FAME (Tracer): m/z 253 (Molecular Ion), m/z 222 (Loss of

).

-

-

Visualization: Analytical Workflow

Caption: Figure 2. Critical path for processing biological samples to quantify Tridecanoic-D25 enrichment.

Data Interpretation & Quantitative Tables

Mass Isotopomer Distribution (MID)

When analyzing the data, you will observe a distribution of mass isotopomers.

-

M+0: Unlabeled endogenous lipids.

-

M+25: Intact Tridecanoic-D25 (surviving pool).

-

Intermediate Masses: Often negligible for the parent fatty acid unless chain shortening (peroxisomal beta-oxidation) occurred without complete degradation.

Calculating Fractional Enrichment

To determine how much of the total C13 pool is derived from the exogenous tracer:

Where

Differentiating Metabolic Flux

The table below summarizes how to interpret downstream labeling patterns in the TCA cycle (requires measuring TCA intermediates like Citrate or Malate).

| Metabolite | Labeling Pattern (from D25) | Biological Interpretation |

| Citrate | M+1, M+2, M+3 | Derived from Acetyl-CoA (Oxidative Flux). Indicates standard beta-oxidation rate. |

| Succinate | M+3, M+4, M+5 | Derived from Propionyl-CoA (Anaplerotic Flux). Indicates entry via PCC/Mutase pathway. |

| Malate | Mixed (M+1 to M+5) | Convergence of oxidative and anaplerotic pathways. |

Applications in Drug Development[3]

Mitochondrial Toxicity Screening

Drugs that inhibit beta-oxidation (e.g., certain fibrates or antivirals) will cause an accumulation of Tridecanoyl-D25-Carnitine (acylcarnitine profile) and a reduction in downstream TCA labeling.

-

Marker: Increased Ratio of [C13-D25-Carnitine] / [Free C13-D25].

Anaplerotic Therapy Efficacy

In disorders like VLCAD deficiency or Cardiomyopathy , the heart struggles to produce energy from long-chain fats. Tridecanoic acid (an OCFA) is investigated as a therapeutic because it provides anaplerotic Succinyl-CoA, bypassing early beta-oxidation bottlenecks and replenishing the TCA cycle.[1]

-

Success Metric: High enrichment of Succinate/Malate (M+n) relative to Citrate.

References

-

Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[1][6][7]0) in Health and Disease. Molecules. Link

-

Brunengraber, H., & Roe, C. R. (2006). Anaplerotic molecules: current and future. Journal of Inherited Metabolic Disease. Link

-

Antoniewicz, M. R. (2025).[8] Methods for measuring metabolic flux: Stable isotope tracing. Current Opinion in Biotechnology. Link

-

LIPID MAPS® . (2025). Fatty Acid Mass Spectrometry Protocol. Lipidomics Gateway. Link

-

MedChemExpress . (2025). Tridecanoic acid-d25 Product Information. Link

Sources

- 1. news-medical.net [news-medical.net]

- 2. Tridecanoic Acid-d25 | FB Reagents [fbreagents.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. lipidmaps.org [lipidmaps.org]

- 8. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Tridecanoic-D25 Acid in Drug Metabolism & Lipidomics

This technical guide details the application of Tridecanoic-D25 Acid (Perdeuterated C13:0) in drug metabolism and lipidomics.[1] It is structured for researchers requiring high-precision quantification and metabolic tracing protocols.

Core Profile & Strategic Utility

This compound (

-

The "Odd-Chain" Advantage: Mammalian fatty acid synthesis (FAS) predominantly produces even-chain fatty acids (C16:0, C18:0). Endogenous levels of C13:0 are negligible in human plasma and tissue, eliminating the "background noise" interference common with C16 or C18 internal standards.

-

The "Deuterium" Advantage: The D25 labeling provides a mass shift of +25 Da. This prevents "cross-talk" (isobaric interference) with natural C13:0 traces and ensures the IS is spectrally distinct from all biological analytes while retaining identical chromatographic retention time and ionization efficiency.

Physicochemical Properties

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | ~239.5 g/mol (vs. 214.3 for unlabeled) |

| Solubility | Soluble in Ethanol, DMSO, Chloroform; Insoluble in water |

| Purity Requirement | Isotopic Enrichment >98% atom D to prevent M-1 interference |

Experimental Workflow: Quantitative Lipidomics

The following protocol outlines the use of Tridecanoic-D25 as an internal standard for the absolute quantification of free fatty acids (FFAs) in plasma during drug toxicity studies.

Phase 1: Stock Solution Preparation

-

Primary Stock: Dissolve 1 mg this compound in 1 mL Ethanol (1 mg/mL). Store at -20°C.

-

Working IS Solution: Dilute Primary Stock to 10 µM in Methanol/Chloroform (1:1).

Phase 2: Sample Extraction (Modified Folch Method)

-

Causality: We use a biphasic extraction to separate lipids from proteins (which precipitate) and salts (which stay in the aqueous phase). The IS is added before extraction to account for recovery losses.

Protocol:

-

Spike: Add 10 µL of Working IS Solution to 50 µL of plasma in a glass tube. Vortex for 10s.

-

Lysis/Solubilization: Add 1 mL Chloroform:Methanol (2:1 v/v). Vortex vigorously for 1 min.

-

Phase Separation: Add 200 µL LC-MS grade water. Vortex 30s.

-

Centrifugation: Spin at 3,000 x g for 10 min at 4°C.

-

Collection: Transfer the lower organic phase (containing lipids + Tridecanoic-D25) to a new vial.

-

Dry & Reconstitute: Evaporate under Nitrogen (

) stream. Reconstitute in 100 µL Isopropanol:Acetonitrile (1:1) for LC-MS.[1][2][3][4]

Phase 3: LC-MS/MS Acquisition Parameters

Instrument: Triple Quadrupole Mass Spectrometer (QqQ).[1]

Mode: Negative Electrospray Ionization (ESI-).[3]

Mechanism: Fatty acids ionize readily in negative mode by losing a proton

| Analyte | Precursor Ion | Product Ion | Collision Energy (eV) | Rationale |

| Tridecanoic-D25 (IS) | 238.4 | 194.4 | 25 | Loss of |

| Palmitic Acid (Target) | 255.2 | 255.2 | - | Pseudo-MRM (Sim) or fragment 211. |

| Stearic Acid (Target) | 283.3 | 283.3 | - | Pseudo-MRM (Sim) or fragment 239. |

Note: The Precursor

238.4 corresponds to the deprotonated molecular ion (). The Product ion 194.4 represents the fully deuterated alkyl chain ( ) after decarboxylation.

Advanced Application: Metabolic Flux Analysis (MFA)

Beyond simple quantification, Tridecanoic-D25 can be used to trace peroxisomal beta-oxidation . Because it is an odd-chain fatty acid, its beta-oxidation yields Propionyl-CoA (C3) at the final step, unlike even-chain FAs which yield only Acetyl-CoA.

Pathway Logic

-

Uptake: Tridecanoic-D25 enters the cell and is activated to Tridecanoyl-D25-CoA.

-

Beta-Oxidation Cycles: Each cycle removes a 2-carbon unit (Acetyl-CoA).

-

Cycle 1: Yields Undecanoic-D21 acid (C11).

-

Cycle 2: Yields Nonanoic-D17 acid (C9).

-

...

-

Final Step: Yields Propionyl-CoA (D5) and Acetyl-CoA.

-

-

Detection: By monitoring the ratio of D25 (parent) to D21/D17 (metabolites), researchers can calculate the rate of beta-oxidation under drug treatment.

Visualization: Beta-Oxidation Tracing Workflow

Caption: Step-wise metabolic breakdown of Tridecanoic-D25, releasing deuterated Acetyl-CoA units.

Data Analysis & Validation Standards

To ensure Trustworthiness in your data, the following validation criteria must be met when using Tridecanoic-D25.

Response Factor Calculation

The IS is used to correct for ionization suppression. The concentration of the unknown analyte (

Where

Isotopic Purity Check

Before running samples, inject a "Blanks + IS" sample.

-

Requirement: The signal at the transition for natural Tridecanoic acid (

) must be < 0.1% of the IS signal. -

Reasoning: If the D25 standard contains significant D0 (unlabeled) impurities, it will artificially inflate the measured endogenous levels.

Cross-Contribution (Crosstalk)

Check if high concentrations of endogenous C16/C18 fatty acids produce source-fragmentation that mimics the IS.

-

Test: Inject a high-concentration standard of Palmitic Acid (C16:0). Monitor the Tridecanoic-D25 MRM channel (

). -

Acceptance: No peak should be observed at the IS retention time.

References

-

Quehenberger, O., et al. (2010).[5] "Lipidomics reveals a remarkable diversity of lipids in human plasma." Journal of Lipid Research.

-

LIPID MAPS Consortium. (2025). "Fatty Acid Mass Spectrometry Protocols." LIPID MAPS.

-

Han, X., & Gross, R. W. (2005). "Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples." Mass Spectrometry Reviews.

-

National Institute of Standards and Technology (NIST). (2024). "Standard Reference Material 1950 - Metabolites in Frozen Human Plasma."

Sources

- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. Reference materials for MS-based untargeted metabolomics and lipidomics: a review by the metabolomics quality assurance and quality control consortium (mQACC) - PMC [pmc.ncbi.nlm.nih.gov]

Precision Lipidomics: The Tridecanoic-D25 Acid Protocol

An In-Depth Technical Guide for Metabolic Tracing and Quantitative Lipidomics

Executive Summary: The "Odd-Chain + Deuterium" Advantage

In the high-stakes arena of drug development and metabolic phenotyping, lipid quantification demands absolute specificity.[1] Traditional internal standards (IS) often fail due to interference from endogenous lipids or ion suppression effects.[1] Tridecanoic-D25 acid (Perdeuterated C13:0) represents the "Gold Standard" for fatty acid analysis because it leverages two orthogonal exclusion principles:

-

Biological Silence (Odd-Chain): Mammalian lipid metabolism predominantly synthesizes even-chain fatty acids (C16, C18).[1] C13:0 is virtually absent in baseline biological matrices, eliminating background noise.[1]

-

Mass Spectral Distinctness (Perdeuteration): The substitution of all 25 hydrogens with deuterium (

H) creates a massive mass shift (+25 Da), moving the analyte well beyond the isotopic envelope of any potential natural interference.[1]

This guide details the mechanistic basis, experimental workflow, and data interpretation strategies for utilizing this compound as a definitive internal standard and metabolic tracer.[1]

Technical Core: Mechanisms of Action

Isotope Dilution Mass Spectrometry (IDMS)

The core principle of this protocol is IDMS.[1][2] By adding a known quantity of Tridecanoic-D25 prior to extraction, the standard experiences the exact same extraction efficiency, derivatization kinetics, and ionization suppression as the endogenous analytes.[1] This self-correcting mechanism ensures that the final ratio of Analyte Area / IS Area yields a precise concentration, independent of procedural losses.[1][3]

Metabolic Fate & Flux Analysis

Beyond quantitation, Tridecanoic-D25 is a powerful probe for mitochondrial beta-oxidation. Unlike even-chain fatty acids that degrade exclusively into Acetyl-CoA, the odd-chain C13:0 yields a terminal Propionyl-CoA unit.[4]

-

Beta-Oxidation Cycles:

cycles. -

Yield: 5 Acetyl-CoA units + 1 Propionyl-CoA unit.

-

Anaplerotic Flux: The Propionyl-CoA enters the TCA cycle via Succinyl-CoA, distinct from the Acetyl-CoA entry point (Citrate Synthase). This allows researchers to differentiate flux through specific metabolic bottlenecks.[1]

Kinetic Isotope Effect (KIE)

Note on Causality: The C-D bond is stronger than the C-H bond. Perdeuteration (D25) introduces a Kinetic Isotope Effect, potentially slowing down enzymatic dehydrogenation steps in beta-oxidation.[1]

-

For Quantitation: This is advantageous as it renders the IS more stable against metabolic degradation during sample processing (e.g., in live cell metabolomics).[1]

-

For Flux Studies: Researchers must account for the KIE, which may result in a slower oxidation rate compared to native fatty acids.[1]

Visualization: Experimental Workflow

The following diagram illustrates the integrated workflow from biological sample to quantitative data, highlighting the critical decision points for Tridecanoic-D25 usage.

Figure 1: Integrated workflow for Lipidomics and Metabolic Tracing using this compound.

Experimental Protocol: GC-MS Quantification

This protocol is validated for plasma and tissue homogenates.[1] It uses acid-catalyzed methanolysis to convert fatty acids into Fatty Acid Methyl Esters (FAMEs) for GC-MS analysis.

Reagents & Preparation

-

Internal Standard Stock: Dissolve this compound (98%+ atom D) in isooctane or methanol to 1 mg/mL. Store at -20°C.

-

Derivatization Reagent: 14% Boron Trifluoride (

) in Methanol.[1]

Step-by-Step Methodology

-

Sample Spiking (Critical Step):

-

Add 10 µL of IS Stock to 100 µL of plasma or 10 mg tissue homogenate before any solvent addition.[1]

-

Causality: Adding IS before extraction compensates for partition variability between aqueous and organic phases.

-

-

Lipid Extraction (Folch Method):

-

Derivatization (FAME Synthesis):

-

Evaporate the organic solvent under nitrogen stream.[1]

-

Add 500 µL

-Methanol reagent. -

Incubate at 60°C for 10 minutes .

-

Note: C13:0 esterifies rapidly; prolonged heating (>30 min) may degrade PUFAs if present in the profile.

-

-

Extraction of FAMEs:

GC-MS Parameters (Recommended)

-

Column: DB-225 or SP-2560 (High polarity for FAME separation).

-

Carrier Gas: Helium at 1.0 mL/min.[1]

-

Temperature Program: 100°C (1 min)

10°C/min to 240°C -

Acquisition: SIM Mode (Selected Ion Monitoring).[1]

Data Analysis: Diagnostic Ions

Correct identification of Tridecanoic-D25 FAME relies on recognizing the mass shift caused by the 25 deuterium atoms.

Mass Shift Calculation

-

Native C13:0 FAME (

): MW = 228. -

Tridecanoic-D25 FAME (

):

Key Diagnostic Fragments (EI Source)

| Fragment Type | Native (m/z) | D25-Labeled (m/z) | Structural Origin |

| McLafferty Ion | 74 | 77 | |

| Base Peak | 87 | 91 | |

| Molecular Ion | 228 | 253 | Parent molecule |

Quantitation Strategy: Use the extracted ion chromatogram (EIC) of m/z 253 (Molecular Ion) or m/z 77 (McLafferty) for the Internal Standard, and compare it to the specific quantifier ions for your target fatty acids.

Troubleshooting & Validation

-

Back-Exchange: Carbon-bound deuterium (C-D) is non-exchangeable under standard derivatization conditions. However, avoid highly alkaline conditions for extended periods to prevent potential alpha-proton exchange, though this is rare for D25 species.[1]

-

Chromatographic Isotope Effect: Deuterated lipids often elute slightly earlier than their hydrogenated counterparts on non-polar columns due to weaker London dispersion forces.[1] Expect the Tridecanoic-D25 peak to elute 0.02–0.05 min before a hypothetical native C13:0 peak.

-

Linearity: The method is linear from 0.1 µM to 100 µM.[1] Saturation of the detector at m/z 74 (from abundant C16:0/C18:0) does not affect the m/z 77 or 253 signal of the IS.

References

-

LIPID MAPS® Lipidomics Gateway. (2023).[1] Internal Standards for Lipidomic Analysis. Retrieved from [Link]

-

Quehenberger, O., et al. (2010).[1] "Lipidomics reveals a remarkable diversity of lipids in human plasma."[1] Journal of Lipid Research, 51(11), 3299-3305.[1] Retrieved from [Link]

-

National Institutes of Health (NIH). (2023).[1] Biochemistry, Fatty Acid Oxidation. StatPearls. Retrieved from [Link]

-

Avanti Polar Lipids. (2024). Deuterated Fatty Acid Standards: Technical Data. Retrieved from [Link]

-

ChemRxiv. (2023).[1] Effective Carbon Number and Inter-Class Retention Time Conversion Enhances Lipid Identifications. Retrieved from [Link]

Sources

- 1. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. pure.mpg.de [pure.mpg.de]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI - | Applications Notes | JEOL Ltd. [jeol.com]

Methodological & Application

Quantitative Analysis of Odd-Chain Fatty Acids in Biological Matrices: A Targeted Metabolomics Protocol Using Tridecanoic-D25 Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Fatty Acid Quantification

Targeted metabolomics has emerged as a powerful, hypothesis-driven approach for the accurate quantification of specific, known metabolites within complex biological systems.[1][2] Unlike untargeted methods that provide a broad survey of the metabolome, targeted analysis delivers the absolute concentration of analytes, a critical requirement for biomarker validation, pharmacokinetic studies, and understanding disease pathology.[1] Within this field, the analysis of free fatty acids (FFAs) is of paramount importance, as these molecules are not only essential energy substrates but also act as signaling molecules implicated in a host of metabolic disorders, including diabetes and cardiovascular disease.[3]

Odd-chain fatty acids (OCFAs), such as tridecanoic acid (C13:0), have garnered significant interest.[4] Though present at lower concentrations than their even-chain counterparts, OCFAs found in human plasma are thought to originate from microbial sources in the gut or diet and serve as potential biomarkers for gut health and dietary intake.[4][5] Their unique metabolism, which produces propionyl-CoA, directly feeds into the tricarboxylic acid (TCA) cycle, highlighting a distinct metabolic role from even-chain fatty acids.[4][6]

Accurate quantification of low-abundance lipids like tridecanoic acid by liquid chromatography-mass spectrometry (LC-MS) is analytically challenging due to sample loss during extraction and ion suppression/enhancement (matrix effects).[7] To overcome these obstacles, the stable isotope dilution (SID) technique is the gold standard.[8][9] This involves spiking a known quantity of a stable isotope-labeled internal standard (SIL-IS) into the sample at the earliest stage of preparation. The SIL-IS is chemically identical to the analyte but mass-shifted, making it distinguishable by the mass spectrometer. Tridecanoic-D25 acid, a deuterated form of tridecanoic acid, serves as an ideal SIL-IS.[10] It co-elutes chromatographically with the endogenous analyte and experiences identical extraction losses and matrix effects, enabling highly accurate and precise quantification by correcting for these variations.[7]

This application note provides a comprehensive, field-tested protocol for the targeted quantification of tridecanoic acid in human plasma using this compound as an internal standard, employing a straightforward protein precipitation extraction and a robust LC-MS/MS method.

Physicochemical Properties & Structure

This compound is a saturated fatty acid where 25 hydrogen atoms on the alkyl chain have been replaced by deuterium atoms. This high level of deuteration ensures a significant mass shift from the endogenous compound, preventing any isotopic overlap and ensuring clean analytical signals.

| Property | Value | Source |

| Chemical Name | Tridecanoic acid-d25 | [10] |

| Synonyms | C13:0-d25, Tridecylic acid-d25 | [10][11] |

| Molecular Formula | C₁₃HD₂₅O₂ | Custom Calculation |

| Molecular Weight | ~239.5 g/mol | Custom Calculation |

| Unlabeled (Endogenous) Formula | C₁₃H₂₆O₂ | [5] |

| Unlabeled (Endogenous) M.W. | 214.35 g/mol | [11] |

| Appearance | White crystalline solid or powder | [5] |

| Storage Conditions | Refrigerate in tightly sealed containers | [12] |

Principle of Stable Isotope Dilution

The core of this protocol is the principle of stable isotope dilution (SID). A known amount of the "heavy" standard (this compound) is added to the unknown amount of the "light" endogenous analyte in the biological sample. The two compounds behave identically during sample processing and LC-MS analysis. Any loss of analyte during extraction or any suppression of the signal in the mass spectrometer will affect both the light and heavy forms equally. Therefore, the ratio of the MS signal response of the light analyte to the heavy internal standard remains constant. By comparing this ratio to a calibration curve prepared with known concentrations of the light analyte and a fixed concentration of the heavy standard, the exact amount of the endogenous analyte in the original sample can be calculated with high precision.

Caption: Principle of Stable Isotope Dilution for Accurate Quantification.

Metabolic Context: The Fate of Odd-Chain Fatty Acids

Understanding the metabolic fate of tridecanoic acid provides context for its biological importance. Unlike even-chain fatty acids that are metabolized exclusively to acetyl-CoA, the β-oxidation of odd-chain fatty acids yields a different final product. The process proceeds by sequentially cleaving two-carbon units (acetyl-CoA) until a final three-carbon unit, propionyl-CoA, remains. Propionyl-CoA is then converted through a series of enzymatic steps into succinyl-CoA, an intermediate of the TCA cycle. This makes odd-chain fatty acids anaplerotic, meaning they can replenish TCA cycle intermediates, a property not shared by their even-chain counterparts.[4][13][14]

Caption: β-Oxidation of Tridecanoic Acid and Entry into the TCA Cycle.

Detailed Experimental Protocol

This protocol is designed for the analysis of tridecanoic acid in human plasma but can be adapted for other biological matrices like serum or tissue homogenates with appropriate validation.

Materials and Reagents

-

Analytes: Tridecanoic acid (Sigma-Aldrich or equivalent), this compound (Cayman Chemical, Avanti Polar Lipids, or equivalent).

-

Solvents: LC-MS grade acetonitrile, methanol, isopropanol, and water (Fisher Scientific Optima grade or equivalent).

-

Additives: Formic acid (≥99%), Ammonium acetate (≥99.99%) (Sigma-Aldrich or equivalent).

-

Biological Matrix: Pooled human plasma (EDTA anticoagulant recommended) from a reputable supplier (e.g., BioIVT).

-

Labware: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with inserts, pipettes, and tips.

Preparation of Stock and Working Solutions

Causality: Preparing accurate stock and working solutions is the foundation of a reliable quantitative assay. Using a solvent like methanol ensures full dissolution of the fatty acids.

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~5 mg of Tridecanoic acid and this compound into separate volumetric flasks.

-

Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

-

-

Internal Standard (IS) Working Solution (1 µg/mL):

-

Dilute the this compound primary stock solution in a 50:50 (v/v) acetonitrile:methanol solution to a final concentration of 1 µg/mL. This is the IS Spiking Solution .

-

-

Analyte Working Solutions for Calibration Curve:

-

Perform serial dilutions of the Tridecanoic acid primary stock solution in methanol to prepare a series of working solutions. These will be used to spike into the plasma matrix to create the calibration curve.

-

Sample Preparation: Protein Precipitation

Causality: Biological samples like plasma contain high concentrations of proteins that interfere with LC-MS analysis by clogging columns and suppressing ionization. A simple protein precipitation with a cold organic solvent efficiently removes proteins and simultaneously extracts the fatty acids.

-

Aliquot Samples: Label 1.5 mL microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.

-

Spike Calibrators and QCs:

-

Pipette 50 µL of blank human plasma into each calibrator and QC tube.

-

Spike with the appropriate analyte working solution to achieve the desired concentration range (e.g., 10-5000 ng/mL).

-

-

Prepare Samples: Pipette 50 µL of each unknown plasma sample into its respective tube.

-

Add Internal Standard: Add 10 µL of the IS Spiking Solution (1 µg/mL) to ALL tubes (calibrators, QCs, and unknowns) except for "double blank" samples (matrix only).

-

Precipitate Protein:

-

Add 200 µL of ice-cold acetonitrile to each tube.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

-

Centrifuge: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis. Avoid disturbing the protein pellet.

LC-MS/MS Analysis

Causality: Reversed-phase chromatography separates lipids based on their hydrophobicity.[15] A C18 column is ideal for retaining and separating fatty acids. Negative mode electrospray ionization (ESI-) is highly effective for fatty acids as they readily lose a proton from their carboxylic acid group to form a [M-H]⁻ ion.[16] Multiple Reaction Monitoring (MRM) provides excellent sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.[17]

| Parameter | Recommended Condition |

| LC System | UHPLC System (e.g., Waters Acquity, Agilent 1290) |

| Column | Reversed-phase C18, e.g., Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | 90:10 (v/v) Isopropanol:Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 45°C |

| Injection Vol. | 5 µL |

| LC Gradient | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 6.0 | |

| 6.1 | |

| 8.0 | |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent) |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -2.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 500°C |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| Tridecanoic acid (Quantifier) | 213.2 | 213.2 | 50 | 10 |

| This compound (IS) | 238.3 | 238.3 | 50 | 10 |

(Note: Collision energy should be optimized for the specific instrument used. Using the precursor ion as the product ion is a robust choice for quantification when fragmentation is poor or non-specific).

Overall Experimental Workflow

The entire process from sample receipt to final data is a streamlined, self-validating system designed for high-throughput targeted metabolomics.

Caption: Complete Workflow for Targeted Quantification of Tridecanoic Acid.

Data Analysis and Validation

-

Calibration Curve: Plot the peak area ratio (Tridecanoic acid / this compound) against the nominal concentration of the calibrators. Apply a linear regression with 1/x² weighting. The curve should have a coefficient of determination (r²) ≥ 0.99.

-

Quantification: Use the regression equation from the calibration curve to determine the concentration of tridecanoic acid in the unknown samples based on their measured peak area ratios.

-

Method Validation: A full validation should be performed according to regulatory guidelines.[7] This ensures the method is reliable and reproducible. Key parameters include:

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | r² ≥ 0.99, calibrators within ±15% of nominal (±20% at LLOQ) |

| Accuracy & Precision | Replicate QC concentrations within ±15% of nominal value |

| Lower Limit of Quant. | Analyte response is identifiable, discrete, and reproducible with precision ≤20% |

| Matrix Effect | IS-normalized matrix factor should be consistent across lots (CV ≤15%) |

| Recovery | Extraction recovery should be consistent and reproducible |

Conclusion

This compound is an indispensable tool for the accurate and precise targeted quantification of its endogenous counterpart, C13:0, as well as for serving as a representative internal standard for other medium and long-chain fatty acids. The stable isotope dilution LC-MS/MS method detailed here provides a robust, sensitive, and reliable workflow suitable for clinical research and drug development. By correcting for analytical variability, this protocol empowers researchers to confidently measure fatty acid concentrations, paving the way for new insights into metabolic pathways, biomarker discovery, and the role of odd-chain fatty acids in health and disease.

References

-

Schwartz, G. J., et al. (2018). Tridecanoin is anticonvulsant, antioxidant, and improves mitochondrial function. Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]

-

Gika, H. G., et al. (2022). Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Metabolites. Available at: [Link]

-

MDPI. (2023). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. Metabolites. Available at: [Link]

-

Wikipedia. Tridecylic acid. Available at: [Link]

-

PubChem. Tridecanoic acid. Available at: [Link]

-

News-Medical. (2023). Tridecanoic Acid (C13): The Odd-Chain Fatty Acid With Big Implications. Available at: [Link]

-

Irving Institute for Clinical and Translational Research. Targeted Metabolomics. Available at: [Link]

-

Jenkins, B. J., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules. Available at: [Link]

-

Shimadzu. MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. Available at: [Link]

-

ResearchGate. (2021). Protocols for sample preparation and compound-specific stable-isotope analyses (δ2H, δ13C) of fatty acids in biological and environmental samples. Available at: [Link]

-

Ma, M., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis. Available at: [Link]

-

National Institutes of Health. (2023). Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites of Eucommia ulmoides leaf tea. Available at: [Link]

-

National Institutes of Health. (2019). Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Available at: [Link]

-

Wikipedia. Odd-chain fatty acid. Available at: [Link]

-

Agilent. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Available at: [Link]

-

Narayana Medical College Nellore. Oxidation of odd chain saturated and unsaturated fatty acids. Available at: [Link]

-

National Institutes of Health. (2015). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Available at: [Link]

-

ResearchGate. (2024). Targeted and untargeted metabolomics and lipidomics in dried blood microsampling: Recent applications and perspectives. Available at: [Link]

-

Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

-

ResearchGate. (2018). Analysis of Fatty Acids and Metabolites in Plasma by LC-MS/MS. Available at: [Link]

-

Biology LibreTexts. (2023). 6.11: Fatty Acid Oxidation. Available at: [Link]

-

CABI Digital Library. (2018). Determination of fatty acid contents in infant formula by isotope dilution-gas chromatography/mass spectrometry. Available at: [Link]

-

Spectroscopy Online. (2015). A Sensitive and Cost-Effective LC–MS-MS Method for Determination of 1α,25-Dihydroxyvitamin D3 in Human Plasma. Available at: [Link]

-

National Institutes of Health. (2017). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma. Available at: [Link]

-

ResearchGate. (2019). Metabolism of Odd-numbered Fatty Acids and Even-numbered Fatty Acids in Mouse. Available at: [Link]

-

National Institutes of Health. (2020). Nontargeted and Targeted Metabolomic Profiling Reveals Novel Metabolite Biomarkers of Incident Diabetes in African Americans. Available at: [Link]

-

The Good Scents Company. tridecanoic acid. Available at: [Link]

-

National Institutes of Health. (2022). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Available at: [Link]

-

MDPI. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Available at: [Link]

-

JoVE. (2022). Cellular Lipid Extraction: Targeted Stable Isotope Dilution Liquid Chromatography Protocol Preview. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Targeted Metabolomics | Irving Institute for Clinical and Translational Research [irvinginstitute.columbia.edu]

- 3. Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Tridecylic acid - Wikipedia [en.wikipedia.org]

- 6. narayanamedicalcollege.com [narayanamedicalcollege.com]

- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. m.youtube.com [m.youtube.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Tridecanoic acid | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tridecanoic acid, 638-53-9 [thegoodscentscompany.com]

- 13. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. agilent.com [agilent.com]

- 16. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. shimadzu.com [shimadzu.com]

Application Note: High-Fidelity Derivatization and Profiling of Total Fatty Acids using Tridecanoic-D25 Acid

[1]

Abstract

Accurate quantification of fatty acids (FAs) in biological matrices is frequently compromised by extraction losses, incomplete derivatization, and ionization suppression. This guide details a robust protocol for the "One-Step" Acid-Catalyzed Transesterification of total fatty acids (free and esterified) using This compound as a surrogate Internal Standard (IS). Unlike non-deuterated odd-chain standards (e.g., C19:0), the d25-isotopologue provides mass-resolved specificity, eliminating interference from endogenous lipids while correcting for the entire analytical workflow—from extraction to ionization.

Introduction & Scientific Rationale

The Challenge of Fatty Acid Analysis

Fatty acids in biological samples exist primarily as complex lipids (Triglycerides, Phospholipids, Cholesteryl Esters). To be analyzed by GC-MS, they must be:

-

Hydrolyzed from the glycerol backbone.[1]

-

Derivatized into volatile Fatty Acid Methyl Esters (FAMEs).

-

Extracted into a non-polar solvent.

Standard protocols often use C17:0 or C19:0 as internal standards.[1] However, these fatty acids can occur naturally in certain dietary conditions or metabolic disorders, leading to overestimation. Furthermore, external calibration fails to account for the variable efficiency of the derivatization reaction itself.

The Solution: this compound

Tridecanoic acid (C13:[1]0) is an odd-chain saturated fatty acid rarely found in mammalian tissues.[1] The fully deuterated analog, This compound , offers three critical advantages:

-

Mass Spectral Distinctness: The +25 Da mass shift separates it from any trace endogenous C13:0.[1]

-

Chemical Equivalence: It undergoes esterification and extraction at rates nearly identical to native fatty acids, providing a true measure of reaction efficiency.

-

Carrier Effect: In low-concentration samples, the IS acts as a carrier, preventing the adsorption of trace analytes to glass surfaces.

Experimental Workflow

Reagents & Materials

-

Internal Standard: this compound (CAS: 1219804-76-8).[1]

-

Stock Solution: 1 mg/mL in Hexane/Isopropanol (1:1).[1]

-

-

Derivatization Reagent: Boron Trifluoride (BF3) in Methanol (14% w/v).[1][2][3]

-

Note: Acid-catalyzed methylation is chosen over base-catalyzed methods (e.g., KOH/MeOH) because it derivatizes both free fatty acids and esterified lipids (Total Fatty Acids).[1]

-

-

Solvents: HPLC-grade Hexane, Methanol, Toluene.[1]

-

Antioxidant: BHT (Butylated hydroxytoluene) added to solvents (0.01%) to prevent PUFA oxidation.[1]

Visual Workflow (DOT Diagram)

Caption: Step-by-step workflow for Total Fatty Acid analysis ensuring the Internal Standard undergoes the exact same chemical modifications as the analytes.

Detailed Protocol

Step 1: Sample Preparation & Spiking

Critical Step: The IS must be added before any extraction or heating to correct for losses.

-

Aliquot 50 µL of plasma or 10 mg of homogenized tissue into a screw-cap glass tube (Teflon-lined cap).

-

Add 10 µL of Tridecanoic-d25 Stock (1 mg/mL) .

-

Target IS concentration: ~10 µg per sample.[1]

-

-

Add 200 µL of Toluene.

-

Why Toluene? It solubilizes neutral lipids (Triglycerides) that are not soluble in pure methanol, ensuring they are available for the reaction.

-

Step 2: Transesterification (Derivatization)[1]

-

Add 1.5 mL of BF3-Methanol (14%) .

-

Flush the tube with Nitrogen gas (to prevent oxidation of Omega-3/6 PUFAs) and cap tightly.[1]

-

Incubate at 100°C for 60 minutes in a heating block.

Step 3: Extraction of FAMEs

-

Cool the samples to room temperature.

-

Add 1.0 mL of HPLC-grade Water (to stop the reaction and separate phases).

-

Add 1.0 mL of Hexane .

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 1,000 x g for 5 minutes.

-

Transfer the top organic layer (Hexane) containing the FAMEs to a GC vial.

-

QC Check: Ensure no aqueous phase is transferred; water damages GC columns.[1]

-

Step 4: GC-MS Analysis

Instrument: Agilent 7890/5977 or equivalent single quadrupole MS.[1] Column: CP-Sil 88 or DB-FastFAME (High polarity biscyanopropyl phase required to separate cis/trans isomers).[1]

MS Acquisition (SIM Mode): To achieve maximum sensitivity, use Selected Ion Monitoring (SIM).[1][5]

| Analyte Class | Target Ion (m/z) | Rationale |

| Saturated FAMEs | 74 | McLafferty Rearrangement Ion (Base Peak) |

| PUFA FAMEs | 79, 81 | Allylic fragments characteristic of unsaturation |

| Tridecanoic-d25 FAME (IS) | 253 | Molecular Ion (M+) of C13:0-d25 Methyl Ester |

Note on IS Mass:

Data Analysis & Validation

Quantification Equation

Calculate the concentration of each fatty acid (

Where:

- : Integrated peak area of the target fatty acid.

- : Integrated peak area of Tridecanoic-d25 FAME (m/z 253).[1]

- : Concentration of IS added (e.g., 10 µ g/sample ).

- : Response Factor (ideally determined by running a standard mix of unlabeled FAMEs against the d25 IS). For approximate profiling, assume RF = 1.0 for saturated chains.[1][6]

Linearity & Recovery

-

Linearity: The method should be linear from 0.5 µg/mL to 200 µg/mL (

). -

Recovery: Validated recovery should range between 85% - 115%.[1] If recovery drops below 80%, check the water content in the BF3 reagent (BF3 is hygroscopic and deactivates in the presence of water).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low IS Recovery | BF3 reagent is old/hydrolyzed.[1] | Replace BF3-MeOH if >3 months old or if precipitate is visible.[1][3] |

| Tailing Peaks | Column activity or overload.[1] | Trim GC column guard; dilute sample 1:10. |

| Missing PUFAs | Oxidation during heating.[1] | Ensure Nitrogen flush before heating; add BHT to solvents.[1] |

| Ghost Peaks | Plasticizer contamination.[1] | Use only glass pipettes and Teflon-lined caps; avoid plastic tubes. |

References

-

Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Official Methods. (2019).[1][2][5][7] Link

-

Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. (2020).[1][7] Standard operating procedures for lipid extraction and derivatization. Link

-

Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Journal of Mass Spectrometry. (2020).[1][7] Discusses the utility and limitations of labeled standards. Link

-

Application of ethyl esters and d3-methyl esters as internal standards. Journal of Agricultural and Food Chemistry. (2006).[1] Comparison of different internal standard strategies. Link

-

Tridecanoic Acid-d25 Product Data. Cayman Chemical.[1] Physical properties and spectral data.[1][2][4][5][6][8][9][10] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. FA derivatization | Cyberlipid [cyberlipid.gerli.com]

- 4. lipidmaps.org [lipidmaps.org]

- 5. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 8. shimadzu.com [shimadzu.com]

- 9. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 10. arpi.unipi.it [arpi.unipi.it]

Tridecanoic-D25 acid for absolute quantification of lipids

Application Note: Absolute Quantification of Total Fatty Acids Using Tridecanoic-D25 Acid

Abstract This application note details a robust protocol for the absolute quantification of total fatty acids in biological matrices (plasma, tissue, and cell culture) using This compound (Perdeuterated C13:0) as a premier internal standard.[1] Unlike conventional odd-chain standards, Tridecanoic-D25 combines the rarity of odd-chain fatty acids with the mass-spectral distinctiveness of stable isotope labeling. This dual-advantage minimizes endogenous interference and corrects for extraction variability and ionization suppression in Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

Introduction: The Precision Challenge in Lipidomics

Quantitative lipidomics faces two primary hurdles: extraction efficiency variability and matrix-induced ionization suppression . Traditional methods often employ non-labeled odd-chain fatty acids (e.g., C17:0, C19:0) as internal standards. However, low levels of endogenous odd-chain fatty acids can exist in dietary studies or specific metabolic conditions, compromising baseline accuracy.

Why this compound?

-

Zero Endogenous Background: C13:0 is virtually absent in mammalian lipidomes.

-

Mass Shift (+25 Da): The perdeuterated tag shifts the molecular ion significantly (

241 -

Retention Time Locking: Deuterated analogs exhibit near-identical chromatographic behavior to their hydrogenated counterparts, ensuring they experience the exact same matrix effects at the ion source.

Material Specifications & Handling

| Property | Specification |

| Compound Name | This compound |

| Chemical Formula | CD3(CD2)11COOH |

| Molecular Weight | ~239.53 g/mol (vs. 214.34 g/mol for unlabeled) |

| Purity | |

| Solubility | Soluble in Ethanol, Methanol, Chloroform, Ethyl Acetate |

| Storage | -20°C; Protect from light and moisture |

Preparation of Internal Standard (IS) Stock:

-

Stock Solution (1 mg/mL): Dissolve 1 mg Tridecanoic-D25 in 1 mL of LC-MS grade Ethanol or Methanol:Chloroform (1:1).

-

Working Solution (50 µg/mL): Dilute the stock 1:20 in Methanol. Store at -20°C in amber glass vials with PTFE-lined caps.

Experimental Protocol: Total Fatty Acid Analysis (GC-MS)

This workflow utilizes a modified Folch Extraction followed by Acid-Catalyzed Transesterification to convert bound fatty acids (TAGs, PLs) into Fatty Acid Methyl Esters (FAMEs).

Phase 1: Sample Preparation & Spiking

Rationale: Spiking must occur before any extraction to correct for lipid loss during phase separation.

-

Sample Aliquot: Transfer 50 µL of plasma (or 10 mg homogenized tissue) into a borosilicate glass tube with a PTFE-lined cap.

-

IS Spiking: Add 10 µL of Tridecanoic-D25 Working Solution (500 ng total) directly to the sample.

-

Equilibration: Vortex gently and incubate on ice for 10 minutes to allow the IS to integrate with the sample matrix.

Phase 2: Lipid Extraction (Folch Method)

-

Add 1 mL Chloroform:Methanol (2:1 v/v) .

-

Vortex vigorously for 1 minute.

-

Add 200 µL of 0.9% NaCl (aq) to induce phase separation.

-

Centrifuge at 3,000 x g for 5 minutes at 4°C.

-

Collection: Carefully aspirate the lower organic phase (containing lipids) into a clean glass tube.

-

Re-extraction (Optional): Add 500 µL Chloroform to the remaining aqueous phase, vortex, centrifuge, and combine with the first organic fraction.

-

Drying: Evaporate the solvent under a gentle stream of Nitrogen at 30°C until dry.

Phase 3: Derivatization (FAME Synthesis)

-

Resuspend dried residue in 500 µL of 1M Methanolic HCl (or BF3-Methanol).

-

Seal the tube tightly (PTFE cap) and incubate at 80°C for 60 minutes .

-

Cool to room temperature.

-

Add 1 mL of Hexane and 1 mL of HPLC-grade Water .

-

Vortex and centrifuge (2,000 x g, 2 min).

-

Transfer the upper Hexane layer (containing FAMEs and C13:0-D25 FAME) to a GC vial.

Instrumental Analysis (GC-MS)

System: Agilent 7890/5977 (or equivalent). Column: DB-23 or HP-88 (High polarity for isomer separation), 30m x 0.25mm x 0.25µm.

| Parameter | Setting |

| Injection | 1 µL, Split 10:1 (adjust based on concentration) |

| Inlet Temp | 250°C |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |

| Oven Program | 50°C (1 min) |

| Transfer Line | 260°C |

| Ion Source | EI (70 eV), 230°C |

| Acquisition | SIM (Selected Ion Monitoring) for quantitation; Scan (50-500 m/z) for ID |

Target Ions (SIM Mode):

-

Analyte (e.g., Palmitate C16:0): m/z 74 (McLafferty), 87, 270 (Molecular Ion).

-

IS (Tridecanoic-D25 Methyl Ester):

-